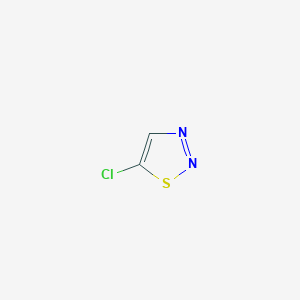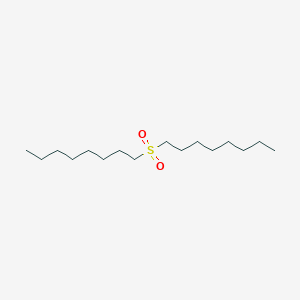
Methyl 6-hydroxyhexanoate
Übersicht
Beschreibung
Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl 6-hydroxyhexanoate is 1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 6-hydroxyhexanoate is a liquid . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Application in Biopolymers
- Specific Scientific Field : Biomedical Engineering and Environmental Science .
- Summary of the Application : PHAs are biodegradable plastics produced by numerous bacteria under environmental stress conditions . They have physicochemical properties similar to fossil-fuel-based plastics, making them ideal for medical devices . Unlike plastics, PHAs are not manufactured from petroleum products or fossil fuels and are, therefore, environment-friendly .
- Methods of Application or Experimental Procedures : Microorganisms produce PHAs via fermentation; the microbes consume sugar and convert it to fat for storage and energy production . These polymers are produced via fatty acid synthesis, and the enzymes involved are synthases .
- Results or Outcomes : PHAs can replace traditional plastic materials used in the biomedical sector . They can be used in a variety of biomedical applications, including medical devices, implants, drug delivery devices, wound dressings, artificial ligaments and tendons, and bone grafts .
Application in Chemical Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 6-hydroxyhexanoate can be used in the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would vary based on the specific synthesis process and the target compound .
Application in Analytical Chemistry
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : Methyl 6-hydroxyhexanoate can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application or Experimental Procedures : The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results or Outcomes : This method allows for the analysis of Methyl 6-hydroxyhexanoate in various samples .
Application in Chemical Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 6-hydroxyhexanoate can be used in the preparation of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would vary based on the specific synthesis process and the target compound .
Application in Analytical Chemistry
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : Methyl 6-hydroxyhexanoate can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application or Experimental Procedures : The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results or Outcomes : This method allows for the analysis of Methyl 6-hydroxyhexanoate in various samples .
Safety And Hazards
Methyl 6-hydroxyhexanoate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZXHZRXDLCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113007-78-6 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113007-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196517 | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxyhexanoate | |
CAS RN |
4547-43-7 | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














